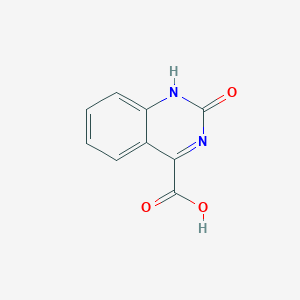

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

Vue d'ensemble

Description

Mécanisme D'action

Mode of Action

It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways . .

Action Environment

The action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.

Analyse Biochimique

Biochemical Properties

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with quinoline-4-carboxylate 2-oxidoreductase, an enzyme that catalyzes the oxidation of quinoline-4-carboxylate . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and either inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain cholinesterases, which are enzymes involved in the hydrolysis of acetylcholine . This inhibition can lead to changes in neurotransmitter levels and affect neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in zebrafish models, certain derivatives of this compound have shown strong potency in inhibiting acetylcholinesterase, with activities higher than or close to donepezil, a known cholinesterase inhibitor . At higher doses, these compounds can exhibit cytotoxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as quinoline-4-carboxylate 2-oxidoreductase, which catalyzes its oxidation . These interactions can affect metabolic flux and alter metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. It can be transported via specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions . One common method includes heating anthranilic acid with formamide at elevated temperatures to induce cyclization and form the quinazoline ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products Formed

Oxidation: Quinazoline derivatives with various substituents.

Reduction: Dihydroquinazoline derivatives.

Substitution: Amides, esters, and other substituted quinazoline derivatives.

Applications De Recherche Scientifique

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in medicinal chemistry and industrial applications .

Activité Biologique

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid (also referred to as EVT-366082) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique quinazoline ring structure with a carboxylic acid functional group, characterized by the molecular formula and a molecular weight of approximately 192.17 g/mol. The synthesis typically involves cyclization reactions starting from anthranilic acid derivatives, often using solvents like ethanol or acetic acid to optimize yields. Techniques such as thin-layer chromatography are employed to ensure purity during synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets within biological systems. It is hypothesized that the compound may inhibit enzymes such as DNA topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to modulation of cellular signaling pathways and enzymatic activities, contributing to its potential antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of quinazoline compounds have been reported to display high antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent effects at low doses .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| EVT-366082 | M. tuberculosis | 1.25 | |

| EVT-366082 | E. coli | 15 | |

| EVT-366082 | S. aureus | 10 |

Anticancer Activity

The compound also shows promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that it may interfere with critical signaling pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Study : A study conducted on a series of quinazoline derivatives demonstrated that specific modifications in the structure significantly enhance antimicrobial activity against resistant strains of bacteria, including M. tuberculosis. The study highlighted the importance of structural diversity in optimizing biological efficacy .

- Anticancer Evaluation : In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins, indicating its potential as a therapeutic agent in cancer treatment .

- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of the compound. In murine models of tuberculosis, no significant toxicity was observed at therapeutic doses, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

2-oxo-1H-quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRYHBZGAQICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337340 | |

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99066-77-0 | |

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.